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molecular formula C6H5NOS B1293946 2-(Isothiocyanatomethyl)furan CAS No. 4650-60-6

2-(Isothiocyanatomethyl)furan

Cat. No. B1293946
M. Wt: 139.18 g/mol
InChI Key: ICXYINJACKJQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04313885

Procedure details

A 5.25% aqueous NaOCl solution (60 ml) is added to a stirred, cooled suspension of 1.9 g of ammonium furfuryldithiocarbamate in 20 ml of CH2Cl2 at such a rate that the temperature does not exceed 6° C. The mixture is stirred one hour at 20° C. and extracted with 3×50 ml of CH2Cl2. The combined extracts are washed with H2O (2×50 ml) dried (Na2SO2) and evaporated to afford 1.13 g of (81.2% yield) of crude furfurylisothiocyanate (NMR, IR are supportive of the structure).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ammonium furfuryldithiocarbamate
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]Cl.[Na+].[CH2:4]([NH:10][C:11](=S)[S-:12])[C:5]1[O:9][CH:8]=[CH:7][CH:6]=1.[NH4+]>C(Cl)Cl>[CH2:4]([N:10]=[C:11]=[S:12])[C:5]1[O:9][CH:8]=[CH:7][CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Two
Name
ammonium furfuryldithiocarbamate
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CO1)NC([S-])=S.[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred one hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
does not exceed 6° C
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 ml of CH2Cl2
WASH
Type
WASH
Details
The combined extracts are washed with H2O (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO2)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CO1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 81.2%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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